(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide
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Overview
Description
(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with a 2-chloroethyl group, a cyano group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.
Introduction of the 2-chloroethyl group: This step involves the alkylation of the pyrazole ring using 2-chloroethyl chloride in the presence of a base such as potassium carbonate.
Formation of the cyano group: This can be done by reacting the intermediate with a cyanating agent like sodium cyanide.
Addition of the phenylethyl group: This step involves the reaction of the intermediate with a phenylethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interaction of pyrazole derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of (Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of their function. The cyano group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-[1-(2-Bromoethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide
- (Z)-3-[1-(2-Iodoethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide
Uniqueness
(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide is unique due to the presence of the 2-chloroethyl group, which can form covalent bonds with biological targets, making it a potential candidate for drug development. The combination of the cyano and phenylethyl groups also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c1-13(15-5-3-2-4-6-15)21-17(23)16(10-19)9-14-11-20-22(12-14)8-7-18/h2-6,9,11-13H,7-8H2,1H3,(H,21,23)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLFZHHUPJIPBQ-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CN(N=C2)CCCl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CN(N=C2)CCCl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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